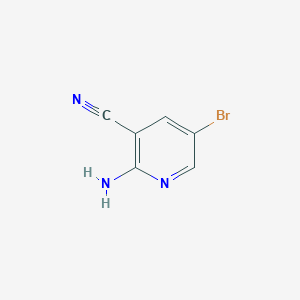

2-Amino-5-bromonicotinonitrile

Description

The exact mass of the compound 2-Amino-5-bromonicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-bromonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKZMLZIIIGCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640090 | |

| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709652-82-4 | |

| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromonicotinonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex and functional molecules. 2-Amino-5-bromonicotinonitrile, a substituted pyridine derivative, has emerged as a highly valuable and versatile intermediate. Its unique arrangement of an amino group, a bromine atom, and a nitrile moiety on a pyridine core provides a rich platform for a diverse array of chemical transformations. This guide, intended for the discerning researcher, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal compound, grounding its utility in the context of modern drug development and organic synthesis.

The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The amino group at the 2-position is a key site for nucleophilic substitutions and diazotization reactions, allowing for the introduction of a wide range of functional groups. Finally, the nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding its synthetic potential. This trifecta of reactive sites makes 2-Amino-5-bromonicotinonitrile a preferred intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, as well as in the development of novel agrochemicals and advanced materials.[1][2]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| CAS Number | 709652-82-4 | [3] |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| IUPAC Name | 2-amino-5-bromopyridine-3-carbonitrile | [2] |

| Synonyms | 2-Amino-5-bromopyridine-3-carbonitrile, 2-Amino-5-bromo-3-cyanopyridine | [1] |

| Appearance | Soil yellow to light yellow solid/crystalline powder | [1][3] |

| Purity | >95% to ≥98% (by HPLC) | [1][3] |

| Boiling Point | 286.1 °C at 760 mmHg | [] |

| Solubility | Soluble in various organic solvents; slightly soluble to insoluble in water. | N/A |

| Storage Conditions | Store at 0-8 °C or at room temperature in a dark, inert atmosphere. | [1] |

Synthesis of 2-Amino-5-bromonicotinonitrile: A Practical Approach

The most common and practical laboratory synthesis of 2-Amino-5-bromonicotinonitrile involves the regioselective bromination of the commercially available starting material, 2-aminonicotinonitrile (also known as 2-amino-3-cyanopyridine). The use of N-bromosuccinimide (NBS) as a brominating agent offers a mild and selective method for this transformation.

Experimental Protocol: Bromination of 2-Aminonicotinonitrile

This protocol is adapted from established procedures for the bromination of similar 2-aminopyridine derivatives.[5][6]

Materials:

-

2-Aminonicotinonitrile

-

N-Bromosuccinimide (NBS)

-

Acetone (or other suitable aprotic solvent like DMF or Acetonitrile)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminonicotinonitrile (1.0 equivalent) in acetone (sufficient to dissolve the starting material, e.g., 10 mL per gram).

-

Cooling: Cool the solution to 0-10 °C using an ice bath. This is crucial to control the reaction's exothermicity and improve regioselectivity.

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled and stirred solution over a period of 30-60 minutes. Maintaining the temperature below 10 °C during the addition is recommended.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation and Purification: To the resulting residue, add water to precipitate the crude product. Filter the solid, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to afford 2-Amino-5-bromonicotinonitrile as a yellow solid.

Caption: Workflow for the synthesis of 2-Amino-5-bromonicotinonitrile.

Spectroscopic Characterization

While specific, experimentally-derived spectra for 2-Amino-5-bromonicotinonitrile are not widely published, the expected spectral data can be reliably predicted based on the functional groups present and analysis of closely related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amino protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-6 |

| ~8.2 | d | 1H | H-4 |

| ~5.0-6.0 | br s | 2H | -NH₂ |

The chemical shifts are estimates and can vary depending on the solvent and concentration. The signals for H-4 and H-6 will appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (-NH₂) |

| ~145 | C-6 |

| ~142 | C-4 |

| ~118 | C-5 (-Br) |

| ~116 | C≡N |

| ~95 | C-3 (-CN) |

The carbon attached to the amino group (C-2) will be the most downfield, while the carbon bearing the bromine (C-5) and the nitrile carbon will also have characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the N-H, C≡N, and C-Br bonds, as well as aromatic C-H and C=C/C=N stretches.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric & symmetric) |

| ~2220 | Strong, Sharp | C≡N stretching |

| 1650-1580 | Medium-Strong | N-H bending and Aromatic C=C/C=N stretching |

| ~1450 | Medium | Aromatic C=C stretching |

| ~850 | Strong | C-H out-of-plane bending |

| 700-550 | Medium | C-Br stretching |

Mass Spectrometry (Predicted)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 197 and an [M+2]⁺ peak of similar intensity at m/z 199, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of HCN (m/z 27) from the molecular ion.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Amino-5-bromonicotinonitrile stems from the distinct reactivity of its three functional groups.

Caption: Key reactive sites of 2-Amino-5-bromonicotinonitrile.

Reactions at the Bromine Atom: Cross-Coupling Chemistry

The C-Br bond at the 5-position is the most common site for elaboration, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly powerful. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, a key step in building the complex scaffolds of many kinase inhibitors.

Reactions Involving the Amino Group

The 2-amino group can undergo a range of transformations. It can be acylated, alkylated, or used as a nucleophile in substitution reactions. Furthermore, it can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce other functional groups such as halogens, hydroxyl, or cyano groups.

Transformations of the Nitrile Group

The nitrile group is a versatile precursor to other functionalities. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions to form heterocyclic rings.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

2-Amino-5-bromonicotinonitrile is a prominent building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. Its structure is often found in the core of inhibitors targeting Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).

Illustrative Synthetic Pathway: Core of a JAK Inhibitor

The following generalized scheme illustrates how 2-Amino-5-bromonicotinonitrile can be utilized in the synthesis of a pyrazolopyrimidine core, which is common in many JAK inhibitors.

Caption: Generalized synthesis of a JAK inhibitor core.

In this conceptual pathway, the bromine atom of 2-Amino-5-bromonicotinonitrile is first subjected to a Suzuki coupling with a protected pyrrole boronic ester. The resulting intermediate, which now contains the desired pyrrole moiety, can then undergo a cyclization reaction, for instance with formamide, to construct the fused pyrrolo[2,3-d]pyrimidine ring system. This core structure is a key pharmacophore in several approved JAK inhibitors.

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of safe handling practices. 2-Amino-5-bromonicotinonitrile is a hazardous substance and requires appropriate precautions.

Hazard Identification:

-

GHS Pictograms: Skull and crossbones, Corrosion

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[7]

-

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

-

If Swallowed: Get emergency medical help immediately. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[8][9]

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter drains or the environment.

Conclusion

2-Amino-5-bromonicotinonitrile is a testament to the power of strategically functionalized heterocyclic compounds in modern organic synthesis. Its well-defined reactivity and commercial availability make it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the creation of novel and impactful molecules. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such versatile building blocks will only increase, solidifying the role of 2-Amino-5-bromonicotinonitrile as a cornerstone of innovative chemical synthesis.

References

-

ResearchGate. 13C NMR spectrum of compound 5. ([Link])

-

Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 2016. ([Link])

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. ()

-

Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). ([Link])

-

Anichem. 2-Amino-5-bromo-nicotinonitrile In Stock. ([Link])

-

Eureka | Patsnap. Preparation method of 2-amino-5-bromopyridine. ([Link])

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). ([Link])

- Unknown Source.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. ([Link])

-

CP Lab Safety. 2-Amino-5-bromo-nicotinonitrile, min 97%, 1 gram. ([Link])

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ([Link])

-

SciSpace. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. ([Link])

-

MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. ([Link])

-

ResearchGate. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ([Link])

-

ResearchGate. The flow diagram of synthesize intermediate V-5 in method 1. ([Link])

-

Michigan State University. Proton NMR Table. ([Link])

-

CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. ([Link])

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ([Link])

-

PubMed. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. ([Link])

-

Specac Ltd. Interpreting Infrared Spectra. ([Link])

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ([Link])

-

Oregon State University. 13C NMR Chemical Shift. ([Link])

-

University of Calgary. IR Chart. ([Link])

-

PubChem. 2-Amino-5-bromopyridine. ([Link])

-

PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ([Link])

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. ([Link])

-

InstaNANO. FTIR Functional Group Database Table with Search. ([Link])

-

PubChem. 2-Amino-5-bromonicotinic acid. ([Link])

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. ([Link])

-

Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). ([Link])

-

ResearchGate. Scheme. Synthesis of b-Amino Acid 14. ([Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Amino-5-bromo-nicotinonitrile - Anichem [anichemllc.com]

- 5. ijssst.info [ijssst.info]

- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. 2-AMINO-5-BROMO-NICOTINONITRILE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromonicotinonitrile

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic design of molecular scaffolds is paramount. Among the heterocyclic building blocks available to researchers, 2-Amino-5-bromonicotinonitrile stands out as a particularly versatile and valuable intermediate. Also known by its synonyms, 2-Amino-5-bromopyridine-3-carbonitrile and 2-Amino-5-bromo-3-cyanopyridine, this compound provides a robust platform for the synthesis of a wide array of biologically active molecules.[1]

The utility of 2-Amino-5-bromonicotinonitrile stems from its unique trifunctionalized pyridine core. The nucleophilic amino group serves as a handle for constructing fused heterocyclic systems, the nitrile group offers a pathway to various nitrogen-containing moieties, and the strategically placed bromine atom is an ideal site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. This structural arrangement makes it an excellent candidate for creating diverse chemical libraries to explore structure-activity relationships (SAR).

This guide offers an in-depth exploration of the core physicochemical properties of 2-Amino-5-bromonicotinonitrile. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also the experimental context and protocols necessary for its effective application in the laboratory. We will delve into its structural characterization, purity assessment, and stability profile, grounding our discussion in the established methodologies that ensure scientific integrity and reproducibility. Its applications are significant, serving as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders, as well as in the development of novel agrochemicals like pesticides and herbicides.[1][2]

Core Physicochemical Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These parameters influence everything from reaction conditions and purification strategies to formulation and bioavailability. The core physicochemical properties of 2-Amino-5-bromonicotinonitrile are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-5-bromopyridine-3-carbonitrile | [2][] |

| Synonyms | 2-Amino-5-bromopyridine-3-carbonitrile, 2-Amino-5-bromo-3-cyanopyridine | [1] |

| CAS Number | 709652-82-4 | [1] |

| Molecular Formula | C₆H₄BrN₃ | [1][] |

| Molecular Weight | 198.02 g/mol | [1] |

| Appearance | Soil yellow solid | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Melting Point | Data not readily available in public literature. | |

| Solubility | Data not readily available. Soluble in common organic solvents like DMSO and DMF is expected. |

Note on Melting Point and Solubility: While specific, verified values for the melting point and a comprehensive solubility profile are not consistently reported in readily accessible literature, their experimental determination is straightforward. The protocols section of this guide outlines the standard procedures for differential scanning calorimetry (DSC) and solubility assessment. For a related compound, 2-amino-5-bromopyridine, solubility is noted in methanol, chloroform, and ethyl acetate, with slight solubility in water.[4]

Structural and Spectroscopic Characterization

Confirming the identity and structural integrity of a starting material is a non-negotiable step in any synthetic workflow. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-Amino-5-bromonicotinonitrile, ¹H NMR confirms the placement of protons on the pyridine ring and the presence of the amine group, while ¹³C NMR verifies the carbon backbone.

Predicted ¹H NMR Data

Based on the structure and data from analogous compounds, the following proton signals are expected (in DMSO-d₆):

-

A broad singlet corresponding to the two amine (-NH₂) protons, likely in the range of 6.0-7.5 ppm. The chemical shift of these protons is highly dependent on solvent and concentration.

-

Two doublets in the aromatic region (typically 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their coupling constant (J-value) would indicate their ortho relationship.

Standard Protocol for ¹H NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-5-bromonicotinonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical acquisition involves 16-64 scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is indispensable for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as a reliable diagnostic tool. For this compound, the key signatures are the N-H stretches of the primary amine, the characteristic C≡N stretch of the nitrile, and vibrations from the aromatic ring.

Expected Characteristic FTIR Peaks

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C≡N Stretching: A sharp, strong absorption peak around 2220-2240 cm⁻¹, a definitive marker for the nitrile group.

-

C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the aromatic pyridine ring.

-

C-Br Stretching: A band in the lower frequency region, typically 500-650 cm⁻¹.

Standard Protocol for ATR-FTIR Analysis

-

Instrument Background: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid 2-Amino-5-bromonicotinonitrile powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Furthermore, the isotopic pattern is a crucial piece of evidence. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.

Expected Mass Spectrum Data

-

Molecular Ion Peak [M]⁺: A cluster of peaks around m/z 197 and 199, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

Protonated Molecule [M+H]⁺ (in ESI): A cluster of peaks around m/z 198 and 200.

General Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to separate the analyte from any potential impurities before it enters the mass spectrometer.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which will generate the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight.

-

Data Interpretation: Analyze the spectrum to identify the [M+H]⁺ and [M+H+2]⁺ ion peaks and confirm their ~1:1 intensity ratio.

Chromatographic Purity Assessment

Trustworthiness: In drug discovery and development, purity is not just a number; it is a direct measure of the reliability and reproducibility of your experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A validated, stability-indicating HPLC method ensures that all significant impurities and degradants are separated and quantified.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is typically employed for pyridine derivatives, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

Step-by-Step Protocol for RP-HPLC Purity Analysis

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in HPLC-grade water.

-

Solvent B: 0.1% TFA or FA in HPLC-grade acetonitrile.

-

Filter and degas both solvents thoroughly before use.

-

-

Sample Preparation: Prepare a stock solution of 2-Amino-5-bromonicotinonitrile in a 50:50 mixture of Solvent A:B or DMSO at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Instrument and Column:

-

Instrument: HPLC system with a UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a λmax determined by UV-Vis analysis).

-

Gradient Elution: A typical gradient would be:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Stability and Storage

Authoritative Grounding: The chemical stability of an intermediate is critical for ensuring the quality of the final product and for establishing appropriate storage and handling procedures. Vendor data indicates that 2-Amino-5-bromonicotinonitrile exhibits good stability under recommended conditions, making it a reliable reagent in multi-step syntheses.[1]

Recommended Storage

To maintain its integrity and purity, the compound should be stored in a well-sealed container at 0-8 °C , protected from light and moisture.[1]

Stability Testing Protocol

A formal stability study, guided by principles from the International Council for Harmonisation (ICH), provides empirical data on how the quality of the substance varies with time under the influence of environmental factors.

Step-by-Step Stability Study Outline

-

Batch Selection: Use a representative batch of 2-Amino-5-bromonicotinonitrile with a known initial purity (T=0).

-

Storage Conditions: Aliquot the sample into sealed, appropriate containers and place them into stability chambers under the following conditions:

-

Long-Term: 25 °C / 60% Relative Humidity (RH).

-

Accelerated: 40 °C / 75% Relative Humidity (RH).

-

-

Testing Timepoints:

-

Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Pull samples at 0, 1, 3, and 6 months.

-

-

Analysis: At each timepoint, analyze the sample for:

-

Purity and Degradants: Using the validated, stability-indicating HPLC method described previously.

-

Appearance: Note any changes in color or physical form.

-

-

Data Evaluation: Trend the purity data over time. The goal is to establish a re-test period, which is the time during which the active substance is expected to remain within its specification and, therefore, can be used.

Safety and Handling

Working safely with any chemical reagent is paramount. 2-Amino-5-bromonicotinonitrile is classified with specific hazards that require appropriate handling precautions.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | |

| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust.

-

In case of accidental contact, follow the precautionary statements and consult the Safety Data Sheet (SDS) immediately.

References

-

1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Amino-5-bromo-6-methyl-nicotinonitrile | C7H6BrN3 | CID 83821062 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Amino-5-bromo-nicotinonitrile In Stock - Anichem. Anichem. [Link]

-

2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem. National Center for Biotechnology Information. [Link]

-

Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed. National Center for Biotechnology Information. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

Spectrum Two FT-IR Spectrometer - Speck & Burke. Speck & Burke. [Link]

-

Spectrum Two FTIR Spectrometers by PerkinElmer - Laboratory Equipment. Laboratory Equipment. [Link]

-

2-Amino-5-bromo-3-methylpyridine - SpectraBase. Wiley Science Solutions. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromonicotinonitrile in Organic Solvents

Introduction

2-Amino-5-bromonicotinonitrile is a pivotal building block in the synthesis of a multitude of biologically active molecules, finding extensive application in both the pharmaceutical and agrochemical industries.[1][2][3] Its chemical structure, featuring a pyridine ring substituted with an amino, a bromo, and a nitrile group, offers multiple reaction sites for the construction of more complex molecular architectures. A comprehensive understanding of its solubility in various organic solvents is a cornerstone for the optimization of reaction conditions, purification strategies, and formulation development.

Despite its widespread use, a comprehensive, publicly available dataset on the quantitative solubility of 2-amino-5-bromonicotinonitrile in common organic solvents is notably absent from the scientific literature. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed theoretical framework for predicting solubility, alongside a rigorous, step-by-step experimental protocol for its empirical determination.

Physicochemical Properties of 2-Amino-5-bromonicotinonitrile

A foundational understanding of a compound's physicochemical properties is essential for any solubility study. The key properties of 2-amino-5-bromonicotinonitrile are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrN₃ | [2][4][5] |

| Molecular Weight | 198.02 g/mol | [2][4][5] |

| Appearance | Solid (often described as a soil-yellow or off-white to light yellow crystalline solid) | [1][2] |

| CAS Number | 709652-82-4 | [2][4][5] |

| Synonyms | 2-Amino-5-bromopyridine-3-carbonitrile, 2-Amino-5-bromo-3-cyanopyridine | [2] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[6]

The molecular structure of 2-amino-5-bromonicotinonitrile suggests a moderate to high polarity. The presence of the amino (-NH₂) group allows for hydrogen bond donation, while the nitrogen atom of the pyridine ring and the nitrile (-C≡N) group can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a critical determinant of its solubility profile.[6]

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with 2-amino-5-bromonicotinonitrile, potentially leading to good solubility. However, the energy required to break the solute's crystal lattice and disrupt the solvent's hydrogen-bonding network will play a significant role.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, THF): These solvents possess polar functional groups but lack O-H or N-H bonds. They are effective at solvating polar molecules. Given the high solubility of structurally similar compounds like 2-aminopyridine and 4-aminopyridine in DMSO and DMF, it is reasonable to predict that 2-amino-5-bromonicotinonitrile will exhibit high solubility in these solvents.[7][8][9][10]

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of 2-amino-5-bromonicotinonitrile, its solubility in nonpolar solvents is expected to be low.

For more precise predictions, advanced computational methods such as quantitative structure-property relationship (QSPR) models and thermodynamics-based approaches can be employed, though these require specialized software and expertise.[6][11][12][13]

Predicted Solubility Profile (Qualitative)

Based on the theoretical principles and data from analogous compounds, a qualitative prediction of the solubility of 2-amino-5-bromonicotinonitrile is presented below. This table serves as a preliminary guide for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding potential with both solute and solvent. |

| Other Polar | Acetone, THF, Acetonitrile | Moderate | Dipole-dipole interactions are the primary driving force for solvation. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low | Mismatch in polarity between the solute and solvent. |

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of published quantitative data, the following section provides a detailed, self-validating protocol for the experimental determination of the solubility of 2-amino-5-bromonicotinonitrile. The shake-flask method is described, as it is a well-established and reliable technique for measuring equilibrium solubility.[7][14]

Logical Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Materials and Equipment

-

2-Amino-5-bromonicotinonitrile (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

For Gravimetric Analysis: Oven, desiccator

-

For Chromatographic/Spectroscopic Analysis: HPLC or UV-Vis spectrophotometer, cuvettes, and necessary standards.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-amino-5-bromonicotinonitrile to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume or mass of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.[14]

-

After the equilibration period, cease agitation and allow the vials to stand for a short period to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic/spectroscopic analysis). This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Gravimetric Method (Simpler, less sensitive):

-

Weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved 2-amino-5-bromonicotinonitrile.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of 2-amino-5-bromonicotinonitrile of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Data Presentation Template

The experimentally determined solubility data should be recorded systematically.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Acetonitrile | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Conclusion

References

- BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- J. Chem. Inf. Model. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Nature Communications. (2020).

- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Lund University Publications. (n.d.).

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

- Sigma-Aldrich. (n.d.). 4-Aminopyridine 0.98 4AP.

- Cayman Chemical. (n.d.).

- Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.

- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

- J&K Scientific. (n.d.). 2-Amino-5-bromo-nicotinonitrile | 709652-82-4.

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4.

- Anichem. (n.d.). 2-Amino-5-bromo-nicotinonitrile In Stock.

- NIH. (n.d.).

- ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-アミノ-5-ブロモ-ニコチノニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-5-bromo-nicotinonitrile - Anichem [anichemllc.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-アミノピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d-nb.info [d-nb.info]

- 13. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromonicotinonitrile

Abstract

2-Amino-5-bromonicotinonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a nucleophilic amino group, an electrophilically activatable pyridine ring, and a versatile cyano moiety—renders it an exceptionally valuable precursor for the synthesis of complex molecular scaffolds. This technical guide provides an in-depth exploration of a reliable and efficient synthetic route to 2-Amino-5-bromonicotinonitrile, grounded in the principles of electrophilic aromatic substitution. We present a detailed, field-proven experimental protocol, from starting materials to purification, and offer a comprehensive guide to the analytical characterization of the final product using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important chemical intermediate.

Introduction: A Versatile Scaffold for Innovation

2-Amino-5-bromonicotinonitrile, also known as 2-amino-5-bromopyridine-3-carbonitrile, has emerged as a compound of significant interest due to its broad utility.[1] The strategic placement of its functional groups allows for sequential and regioselective modifications, making it a cornerstone intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1][2] Beyond medicine, its applications extend to the agrochemical sector for creating more effective crop protection agents and to materials science for synthesizing advanced polymers.[1][2]

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential for its effective handling, storage, and application.

| Property | Value | Source(s) |

| Synonyms | 2-Amino-5-bromopyridine-3-carbonitrile, 2-Amino-5-bromo-3-cyanopyridine | [1] |

| CAS Number | 709652-82-4 | [1] |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Molecular Weight | 198.02 g/mol | [1][3] |

| Appearance | Soil yellow solid | [1] |

| Purity | Typically ≥ 98% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture | [1] |

Significance in Drug Discovery and Organic Synthesis

The value of 2-Amino-5-bromonicotinonitrile lies in its inherent reactivity and structural motifs. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[4] The amino group can be acylated, alkylated, or used as a nucleophile to construct fused heterocyclic systems, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the molecular diversity achievable from this single intermediate.[5] This synthetic flexibility makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[1][2][6]

Synthesis of 2-Amino-5-bromonicotinonitrile

The most direct and common approach to synthesizing 2-Amino-5-bromonicotinonitrile is through the selective electrophilic bromination of its precursor, 2-aminonicotinonitrile.

Strategic Overview: The Rationale of Electrophilic Bromination

The synthesis hinges on the principles of electrophilic aromatic substitution on a heterocyclic ring. The pyridine ring is inherently electron-deficient, making it less reactive than benzene. However, the presence of the powerful electron-donating amino (-NH₂) group at the C2 position strongly activates the ring towards electrophilic attack. This activating effect preferentially directs incoming electrophiles to the ortho (C3) and para (C5) positions. As the C3 position is already substituted with a deactivating cyano group, the electrophilic bromine is overwhelmingly directed to the C5 position, leading to the desired product with high regioselectivity.

Reaction Mechanism

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. Molecular bromine is polarized by the solvent (acetic acid), creating a δ+ charge on one bromine atom, which then acts as the electrophile. The activated pyridine ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base (in this case, likely acetate from the solvent) then abstracts a proton from the C5 position, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of electrophilic bromination of 2-aminonicotinonitrile.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for laboratory-scale synthesis.[7]

Materials and Reagents:

-

2-Aminonicotinonitrile (2-amino-3-cyanopyridine)

-

Glacial Acetic Acid

-

Sodium Carbonate (Na₂CO₃)

-

Bromine (Br₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Deionized Water

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminonicotinonitrile (1.0 eq) in glacial acetic acid (approx. 15-20 mL per gram of starting material).

-

Base Addition: To the stirred solution, add sodium carbonate (1.0 eq) portion-wise. The addition is exothermic and will cause effervescence; add slowly to control the reaction. The purpose of the base is to neutralize the HBr byproduct formed during the reaction.

-

Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.1 eq) in a small amount of acetic acid via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. Causality Insight: Slow, cooled addition is critical to prevent over-bromination and control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. A precipitate (the crude product) should form.

-

Neutralization: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. This step removes excess acetic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product is best purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a soil-yellow solid.[1] Dry the purified solid under vacuum.

Experimental Synthesis Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-AMINO-5-BROMO-NICOTINONITRILE | 709652-82-4 [amp.chemicalbook.com]

2-Amino-5-bromonicotinonitrile: A Versatile Heterocyclic Scaffolding Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Heterocyclic Building Blocks

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular design. Their rigid frameworks, diverse electronic properties, and capacity for specific, high-affinity interactions with biological targets make them indispensable. Within this class, pyridine-based scaffolds are particularly prominent. This guide focuses on a uniquely functionalized derivative, 2-Amino-5-bromonicotinonitrile , a building block whose strategic arrangement of reactive sites—an amino group, a nitrile, and a bromine atom—offers a powerful and versatile platform for the synthesis of complex molecular architectures.

This document serves as a technical guide for researchers, providing an in-depth analysis of the compound's properties, reactivity, and proven applications. The protocols and insights presented are grounded in established chemical principles, designed to be both explanatory and immediately applicable in a laboratory setting. We will explore not just the "how" of its reactions but the critical "why" behind methodological choices, ensuring a robust and rational approach to its use.

Core Characteristics and Physicochemical Properties

2-Amino-5-bromonicotinonitrile is a stable, soil-yellow solid at room temperature.[1] Its utility stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity. Understanding its fundamental properties is the first step in leveraging its synthetic potential.

| Property | Value | Source(s) |

| CAS Number | 709652-82-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₄BrN₃ | [1][3][4][6] |

| Molecular Weight | 198.02 g/mol | [1][3][4][6] |

| Appearance | Soil yellow solid | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| IUPAC Name | 2-amino-5-bromopyridine-3-carbonitrile | [2][] |

| Synonyms | 2-Amino-5-bromo-3-cyanopyridine | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| SMILES | Nc1ncc(Br)cc1C#N | [4][6] |

| InChI Key | UJKZMLZIIIGCMI-UHFFFAOYSA-N | [2][4] |

Synthesis of the Building Block

The most common synthetic routes to 2-Amino-5-bromonicotinonitrile start from the readily available 2-aminopyridine. The process involves a regioselective bromination. While direct bromination can lead to mixtures of products, including the undesired 3,5-dibromo derivative, modern methods offer high selectivity.[8]

A representative synthesis involves the protection of the amino group, followed by directed bromination and deprotection. A more direct and milder approach utilizes specific brominating agents that favor the 5-position.[9][10] For instance, using N-Bromosuccinimide (NBS) in a suitable solvent provides a high-yield pathway to the desired product.[8]

The Palette of Reactivity: Key Transformations

The true power of 2-Amino-5-bromonicotinonitrile lies in its capacity for sequential, selective functionalization. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, while the adjacent amino and nitrile groups are precursors for cyclization reactions to form fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the most common site for initial elaboration, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods have revolutionized the synthesis of complex molecules, and this building block is an ideal substrate.[11][12][13]

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between the pyridine core and a wide array of aryl or vinyl groups via an organoboron intermediate.[13][14]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.[14] The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13][14][15] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[16]

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for high-yield synthesis of 5-aryl-2-aminonicotinonitrile derivatives.

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-Amino-5-bromonicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).[17]

-

Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%), under a positive pressure of inert gas.[17] The use of a pre-catalyst ensures reproducibility.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This step is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[16] The aqueous component is essential for the transmetalation step.

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[16][17]

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron-containing byproducts.[16] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

For constructing C-N bonds, the Buchwald-Hartwig amination is the premier method.[12] It allows the coupling of the pyridine core with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which is a common requirement in medicinal chemistry.[11][18]

Mechanistic Rationale: Similar to the Suzuki reaction, the process begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.[11][12] The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active catalyst.[19] The choice of a sterically hindered phosphine ligand is paramount to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[12]

Field-Proven Protocol: Buchwald-Hartwig Amination

This protocol is optimized for the C-N coupling of 2-Amino-5-bromonicotinonitrile, with specific choices of catalyst, ligand, and base to ensure high efficiency.

-

Reaction Setup: In a dry Schlenk tube or microwave vial, add 2-Amino-5-bromonicotinonitrile (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), and a strong, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv).[11]

-

Catalyst/Ligand System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-5 mol%).[11] The ligand is critical for stabilizing the catalyst and facilitating the key reductive elimination step.

-

Inert Atmosphere: As with the Suzuki coupling, thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for three cycles.

-

Solvent Addition: Add an anhydrous, aprotic solvent such as Toluene or Dioxane via syringe.[11]

-

Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.[11] Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product via column chromatography.

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-N |

| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |

| Typical Ligand | PPh₃, SPhos | Xantphos, RuPhos, BrettPhos |

| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Typical Solvent | Dioxane/H₂O, DMF, Toluene | Toluene, Dioxane |

Cyclization Reactions: Building Fused Ring Systems

The true elegance of 2-Amino-5-bromonicotinonitrile as a building block is revealed when, after cross-coupling, the ortho-amino and nitrile groups are used to construct a fused ring. This strategy is exceptionally powerful for building libraries of compounds based on the pyrido[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry.

Mechanistic Rationale: The reaction of an ortho-aminonitrile with a one-carbon synthon (e.g., formic acid, formamide, or an orthoester) is a classic and high-yielding method for constructing a fused pyrimidinone ring. The reaction typically proceeds via initial acylation of the amino group, followed by an intramolecular cyclization where the nitrogen of the newly formed amide attacks the nitrile carbon. Tautomerization then yields the aromatic fused ring system.

This cyclization step dramatically increases molecular complexity and rigidity, often leading to enhanced binding affinity with biological targets. An efficient library synthesis could involve a Suzuki or Buchwald-Hartwig coupling at the 5-position, followed by this cyclization to generate a diverse set of substituted pyrido[2,3-d]pyrimidines.

Applications in Drug Discovery and Beyond

The versatility of 2-Amino-5-bromonicotinonitrile makes it a valuable intermediate in several research and development areas.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing biologically active molecules, particularly kinase inhibitors for oncology and agents targeting neurological disorders.[1][2][8] The pyrido[2,3-d]pyrimidine core that can be accessed from this starting material is a well-known "privileged structure" in medicinal chemistry.

-

Agrochemical Development: The compound is used in the development of next-generation pesticides and herbicides, where the resulting heterocyclic structures can offer improved efficacy and better environmental profiles.[1][2]

-

Material Science: The rigid, electron-deficient pyridine ring system can be incorporated into polymers and organic electronic materials to tune their optical and conductive properties.[1][2]

Safety and Handling

As with any active chemical reagent, proper handling is essential. 2-Amino-5-bromonicotinonitrile is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[3][6]

-

Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3][6]

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][6]

-

Handling: Work in a well-ventilated fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1]

Conclusion

2-Amino-5-bromonicotinonitrile is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its three distinct points of reactivity allow for a logical and controlled synthesis of complex, high-value molecules. Through robust and well-understood transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent cyclization reactions, researchers can efficiently access diverse chemical libraries. This guide has provided the foundational knowledge and field-tested protocols to empower scientists in drug discovery, agrochemical research, and material science to fully exploit the synthetic potential of this versatile building block.

References

-

2-Amino-5-bromo-nicotinonitrile In Stock - Anichem. [Link]

-

2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones - Organic Chemistry Portal. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PubMed Central. [Link]

-

N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates - MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4 [sigmaaldrich.com]

- 4. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4 [sigmaaldrich.cn]

- 5. 2-Amino-5-bromo-nicotinonitrile - Anichem [anichemllc.com]

- 6. 2-Amino-5-bromo-nicotinonitrile AldrichCPR 709652-82-4 [sigmaaldrich.com]

- 8. ijssst.info [ijssst.info]

- 9. researchgate.net [researchgate.net]

- 10. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-Amino-5-bromonicotinonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromonicotinonitrile (C₆H₄BrN₃), a key building block in the development of novel therapeutics and functional materials.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the correlation between spectral features and molecular structure, providing a foundational understanding for its application in complex syntheses.

Introduction

2-Amino-5-bromonicotinonitrile, also known as 2-amino-5-bromopyridine-3-carbonitrile, is a substituted pyridine derivative of significant interest in medicinal and materials chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a nitrile group, makes it a versatile precursor for a wide range of chemical transformations. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of derivative compounds. This guide synthesizes available spectral data and predictive analysis to offer a robust characterization of this important molecule.

Molecular Structure and Spectroscopic Overview

The structural framework of 2-Amino-5-bromonicotinonitrile dictates its characteristic spectroscopic features. The pyridine ring, substituted with an electron-donating amino group and electron-withdrawing bromine and nitrile groups, results in a distinct electronic environment that is reflected in its NMR, IR, and MS spectra.

Molecular Structure of 2-Amino-5-bromonicotinonitrile

Figure 2. Workflow for the analysis of the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 90 - 95 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

| -CN | 117 - 120 |

Expertise & Experience: The prediction of the chemical shifts is based on the established substituent effects on the pyridine ring. The amino group at C-2 causes a significant upfield shift for C-3 and a downfield shift for C-2. The electron-withdrawing nitrile and bromine groups lead to downfield shifts for the carbons they are attached to or are in close proximity to.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-5-bromonicotinonitrile is expected to show characteristic absorption bands for the amino (-NH₂) and nitrile (-C≡N) groups, as well as vibrations from the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400 - 3500 | Medium-Strong |

| C≡N Stretch (Nitrile) | 2220 - 2230 | Strong |

| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong |

| C-Br Stretch | 600 - 800 | Medium |

Trustworthiness: The presence of sharp, strong absorption bands in the specified regions for the N-H and C≡N stretches provides a reliable method for the initial identification and purity assessment of the compound. A recent study on similar aminonicotinonitrile derivatives reported N-H stretching vibrations in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, and the C≡N stretch around 2204–2210 cm⁻¹. [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (relative abundance) |

| [M]⁺ | 197/199 (1:1) |

| [M-Br]⁺ | 118 |

| [M-HCN]⁺ | 170/172 (1:1) |

Authoritative Grounding: The molecular ion peak is expected to appear as a doublet with a 1:1 intensity ratio at m/z 197 and 199, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Plausible Fragmentation Pathway

Sources

IUPAC name and structure of 2-Amino-5-bromonicotinonitrile

An In-Depth Technical Guide to 2-Amino-5-bromonicotinonitrile: Structure, Synthesis, and Applications

Abstract

2-Amino-5-bromonicotinonitrile, systematically known by its IUPAC name 2-amino-5-bromopyridine-3-carbonitrile [1][2][], is a highly functionalized pyridine derivative that has garnered significant attention as a versatile building block in synthetic organic chemistry. Its unique molecular architecture, featuring strategically positioned amino, bromo, and cyano functional groups, makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive technical overview of its chemical identity, a detailed, field-proven synthesis protocol, and a discussion of its critical applications, particularly in the realms of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 2-amino-5-bromopyridine-3-carbonitrile . The common name, 2-Amino-5-bromonicotinonitrile, is also widely used in commercial and research contexts.

The structure consists of a pyridine ring with three key substituents:

-

An amino group (-NH₂) at the C2 position : This group acts as a potent electron-donating group and a key nucleophilic site.

-

A cyano group (-C≡N) at the C3 position : An electron-withdrawing group that can participate in various cycloaddition and hydrolysis reactions. The nitrile functionality is a common pharmacophore in many approved drugs.[4]

-

A bromo group (-Br) at the C5 position : This halogen serves as an excellent synthetic handle for introducing further molecular diversity, typically through metal-catalyzed cross-coupling reactions.

Caption: Chemical Structure of 2-Amino-5-bromopyridine-3-carbonitrile.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Amino-5-bromonicotinonitrile, which are essential for reaction planning, solvent selection, and purification strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrN₃ | [5] |

| Molecular Weight | 198.02 g/mol | [5] |

| CAS Number | 709652-82-4 | [5] |

| Appearance | Yellow to light-brown solid/powder | [5] |

| Purity | ≥98% (HPLC available from most vendors) | [2][5] |

| InChI Key | UJKZMLZIIIGCMI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=NC=C1Br)N)C#N | [1][] |

Validated Synthesis Protocol

The synthesis of 2-Amino-5-bromonicotinonitrile is typically achieved via the regioselective bromination of its precursor, 2-aminonicotinonitrile. The following protocol is a self-validating system designed for reliability and high yield in a standard laboratory setting.

Principle and Experimental Rationale